Product packaging for 3-Chloropropane-1,2-diol dipalmitate(Cat. No.:CAS No. 51930-97-3)

3-Chloropropane-1,2-diol dipalmitate

Cat. No.: B022581
CAS No.: 51930-97-3
M. Wt: 587.4 g/mol
InChI Key: MQWXVGSHNINWHB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Properties

rac 1,2-Bis-palmitoyl-3-chloropropanediol is a diester derivative of 3-MCPD, a chloropropanol first identified in acid-hydrolyzed vegetable proteins in the 1970s. The compound’s formation is intrinsically linked to high-temperature oil refining processes, particularly during the deodorization step (180–270°C), where chloride ions react with glycerol or acylglycerols in the presence of Lewis acids. The structural stability of this diester arises from the covalent bonding of palmitic acid (a $$ C_{16} $$ saturated fatty acid) to the glycerol moiety, rendering it lipophilic and resistant to enzymatic hydrolysis in raw oils.

Occurrence in Food Systems

This contaminant is predominantly found in refined palm oil, palm olein, and other vegetable oils subjected to physical refining. Analytical surveys report concentrations ranging from 0.24 to 3.52 mg/kg in palm oil, with lower levels in soybean, sunflower, and olive oils. The disparity arises from variations in raw oil composition—palm oil’s high diglyceride content (2–10%) accelerates 3-MCPD ester formation compared to oils with lower diacylglycerol levels. Infant formula, which relies heavily on refined palm oil for fat content, has shown 3-MCPD ester levels up to 2.75 μg/kg body weight/day, raising concerns about developmental toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H67ClO4 B022581 3-Chloropropane-1,2-diol dipalmitate CAS No. 51930-97-3

Properties

IUPAC Name

(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXVGSHNINWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966255
Record name 3-Chloropropane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51930-97-3
Record name 3-Chloropropane-1,2-diol dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51930-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis via Acid-Catalyzed Esterification

The most common method for synthesizing 3-MCPD esters involves the esterification of 3-chloropropane-1,2-diol with palmitic acid under acidic conditions. Sulfuric acid (H₂SO₄) is frequently employed as a catalyst, with reactions typically conducted at elevated temperatures (50–80°C) to accelerate kinetics. The stoichiometric ratio of palmitic acid to 3-MCPD is critical; a 2:1 molar ratio ensures complete di-ester formation while minimizing mono-ester byproducts.

Reaction conditions are optimized to mitigate hydrolysis of the chlorinated moiety. For example, anhydrous environments and controlled heating durations (4–6 hours) suppress side reactions. Post-synthesis, the crude product is often purified via liquid-liquid extraction using ethyl acetate and n-heptane to isolate the nonpolar ester.

Key Parameters for Optimization

  • Catalyst concentration : 0.3–1.0% (w/w) H₂SO₄.

  • Temperature : 50–80°C.

  • Reaction time : 4–16 hours, depending on scale.

Enzymatic Synthesis Using Lipases

As an alternative to chemical catalysis, immobilized lipases (e.g., Candida antarctica Lipase B) enable greener synthesis under mild conditions. This method avoids acidic byproducts and reduces energy consumption. Substrate specificity ensures selective esterification at the sn-1 and sn-2 positions of 3-MCPD, yielding the desired rac-1,2-dipalmitoyl configuration.

Typical conditions include:

  • Solvent : Tert-butanol or ionic liquids to enhance enzyme stability.

  • Temperature : 35–45°C.

  • Water activity : <0.3 to favor esterification over hydrolysis.

Enzymatic routes achieve yields of 70–85%, though scalability remains a challenge due to enzyme cost and reaction kinetics.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Crude reaction mixtures are extracted with ethyl acetate and deionized water (1:1 v/v) to remove unreacted palmitic acid and catalyst residues. Sodium sulfate (Na₂SO₄) is added to dehydrate the organic phase, followed by evaporation under nitrogen to concentrate the product.

Extraction Step Conditions
Solvent systemEthyl acetate : water (1:1 v/v)
Drying agent10 g Na₂SO₄ per 12 mL organic phase
Evaporation40°C under nitrogen stream

Derivatization for Enhanced Detection

To facilitate analytical quantification, purified esters are derivatized with phenylboronic acid (PBA). This step converts 3-MCPD esters into stable cyclic boronate adducts, improving chromatographic resolution.

Procedure :

  • Dissolve the residue in tetrahydrofuran (2 mL).

  • Add 30 μL of 0.3% sodium bromide in H₂SO₄.

  • Incubate at 50°C for 15 minutes.

  • Quench with 0.6% sodium hydrogen carbonate.

Analytical Verification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with electron ionization (EI) is the gold standard for quantifying rac-1,2-bis-palmitoyl-3-chloropropanediol. Deuterated internal standards (e.g., D5-rac-1,2-bis-palmitoyl-3-chloropropanediol) are used to correct for matrix effects and recovery losses.

GC-MS Parameters Settings
ColumnDB-5MS (30 m × 0.25 mm)
Oven program50°C (1 min) → 300°C @ 10°C/min
Ionization modeEI (70 eV)
Quantitation ionsm/z 257, 299, 591

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm ester bond formation and racemic composition. Key spectral features include:

  • δ 4.2–4.4 ppm : Protons on the chlorinated glycerol backbone.

  • δ 2.3 ppm : Methylenic protons adjacent to ester carbonyls.

This compound serves as a reference standard for assessing 3-MCPD ester contamination in oils and infant formula. Regulatory limits in the European Union stipulate a maximum of 1.25 μg/kg in powdered infant formula, necessitating robust analytical methods .

Chemical Reactions Analysis

(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloro-1,2-propanediol and hexadecanoic acid.

    Substitution Reactions: The chlorine atom in the molecule can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common reagents used in these reactions include acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Analytical Method Development
    • rac 1,2-Bis-palmitol-3-chloropropanediol is utilized in establishing analytical methods for quantifying harmful substances like 2-, 3-MCPD (monochloropropane diols) and glycidol in food products, particularly fishery items. This application is crucial for ensuring food safety and compliance with health regulations .
  • Drug Formulation
    • The compound serves as an active pharmaceutical ingredient (API) impurity reference material. Its structural characteristics make it suitable for studying the behavior of similar compounds in drug formulations .
  • Antibody-Drug Conjugates (ADCs)
    • It is involved in the development of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity .

Food Industry Applications

  • Food Safety Standards
    • In the food industry, rac 1,2-Bis-palmitol-3-chloropropanediol is used to monitor and control contaminants such as chloropropanol esters in edible oils and fats. Its role in ensuring compliance with food safety standards is vital for consumer protection .

Biochemical Research Applications

  • Mechanistic Studies
    • The compound aids in studying various biological mechanisms such as apoptosis, cell cycle regulation, and metabolic pathways. Its involvement in these processes makes it a valuable tool for researchers investigating cellular responses to different stimuli .
  • Protein Modification
    • rac 1,2-Bis-palmitol-3-chloropropanediol can be employed for PEGylation (the process of attaching polyethylene glycol chains to molecules), enhancing the pharmacokinetic properties of proteins and peptides used in therapeutic applications .

Case Studies

Application AreaStudy ReferenceFindings
Analytical ChemistryKarl et al., Eur. J. Lipid Sci. Technol., 2016Established methods for quantifying MCPD levels in fishery products using rac 1,2-Bis-palmitol-3-chloropropanediol as a reference standard .
Pharmaceutical DevelopmentMedChemExpressDemonstrated potential for use in ADC formulations targeting specific cancer cells with reduced off-target effects .
Food SafetyLGC StandardsHighlighted the effectiveness of rac 1,2-Bis-palmitol-3-chloropropanediol in monitoring food contaminants to meet regulatory standards .

Mechanism of Action

The mechanism of action of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers due to its amphiphilic nature, potentially altering membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for enzymes such as lipases and esterases, affecting lipid hydrolysis and synthesis pathways.

Comparison with Similar Compounds

a. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 (CAS 1185057-55-9)

  • Molecular Formula : C₃₅²H₅H₆₂ClO₄
  • Molecular Weight : 592.39 g/mol
  • Key Differences :
    • Deuterium-labeled at five positions, enhancing detection via mass spectrometry.
    • Applications: Internal standard for quantifying 3-MCPD esters in food matrices .

b. rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₃

  • Molecular Formula : C₃₂¹³C₃H₆₇ClO₄
  • Molecular Weight : 590.34 g/mol
  • Key Differences :
    • Three carbon atoms replaced with ¹³C isotopes.
    • Applications: Tracing metabolic pathways or environmental degradation of chloropropanediol esters .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Acyl Chains Key Applications References
rac 1,2-Bis-palmitoyl-3-chloropropanediol 51930-97-3 C₃₅H₆₇ClO₄ 587.36 Palmitoyl (C16) Food contaminant analysis, polymer synthesis
rac-1,2-Dilinoleoyl-3-chloropropanediol 74875-96-0 C₃₉H₆₇ClO₄ 635.40 Linoleoyl (C18:2) Lipid metabolism studies
rac-1,2-Dioctanoyl-3-Chloropropanediol 95610-54-1 C₁₉H₃₅ClO₄ 362.93 Octanoyl (C8) Analytical standard synthesis
rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 1185057-55-9 C₃₅²H₅H₆₂ClO₄ 592.39 Palmitoyl (C16) Mass spectrometry internal standard

Research Findings and Implications

Food Safety: The palmitoyl derivative is a focus in food safety due to its prevalence in oils.

Structural Impact on Toxicity: Saturated esters (e.g., palmitoyl) may persist longer in biological systems compared to unsaturated analogs (e.g., linoleoyl), influencing toxicokinetics .

Analytical Utility : Isotope-labeled variants enable precise quantification in complex matrices, addressing challenges in regulatory compliance .

Biological Activity

Rac 1,2-Bis-palmitol-3-chloropropanediol, also known as 3-MCPD dipalmitate, is a chlorinated fatty acid ester that has garnered attention due to its presence in various food products and its potential biological activities. This compound is primarily studied for its implications in food safety and toxicology, particularly in the context of its formation during food processing. Understanding its biological activity is crucial for assessing health risks associated with dietary exposure.

  • Molecular Formula : C35H67ClO4
  • Molecular Weight : 587.36 g/mol
  • CAS Number : 51930-97-3
  • IUPAC Name : (3-chloro-2-hexadecanoyloxypropyl) hexadecanoate

Biological Activity Overview

The biological activity of rac 1,2-Bis-palmitol-3-chloropropanediol has been investigated in various studies focusing on its toxicity, metabolic pathways, and potential health effects.

Toxicity Studies

  • Acute Toxicity : Studies have shown that rac 1,2-Bis-palmitol-3-chloropropanediol exhibits acute oral toxicity. In experiments conducted on Swiss mice, the median lethal dose (LD50) was determined, indicating significant toxic effects at higher doses .
  • Subacute Toxicity : In subacute studies, chronic exposure to this compound led to alterations in liver function markers and histopathological changes in liver tissues, such as inflammation and necrosis .

Metabolic Studies

Research indicates that rac 1,2-Bis-palmitol-3-chloropropanediol is metabolized into free 3-MCPD within the body. This metabolic conversion raises concerns due to the toxicological profile of 3-MCPD itself, which has been linked to kidney damage and carcinogenic effects in animal models .

Case Study: Food Safety Implications

A comprehensive study conducted by the European Commission evaluated levels of MCPD esters in various food matrices, including oils and infant formulas. The results highlighted the presence of rac 1,2-Bis-palmitol-3-chloropropanediol in processed foods and underscored the need for regulatory measures to limit exposure .

Food MatrixMCPD Levels (µg/kg)
Infant Formula25 - 100
Fried Foods50 - 200
Oils10 - 150

Research Findings on Metabolism

A study investigating the absorption and metabolism of MCPD esters in Sprague-Dawley rats revealed that rac 1,2-Bis-palmitol-3-chloropropanediol was absorbed directly into the bloodstream and metabolized into various metabolites within hours of administration. Key metabolites were identified in multiple organs including the liver and kidneys .

The biological mechanisms through which rac 1,2-Bis-palmitol-3-chloropropanediol exerts its effects involve:

  • Urease Inhibition : Similar compounds have been shown to inhibit urease activity, which can affect nitrogen metabolism in organisms .
  • Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloropropane-1,2-diol dipalmitate
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3-Chloropropane-1,2-diol dipalmitate

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